1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one
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Overview
Description
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde. One common method is the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction conditions often include acidic or basic catalysts to facilitate the condensation process. Industrial production methods may involve multi-step synthesis routes, optimizing yield and purity through various purification techniques.
Chemical Reactions Analysis
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the indazole ring, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory mediators like prostaglandins . Its anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one can be compared with other indazole derivatives such as:
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Known for its anti-inflammatory properties.
2-Aryl-4,5,6,7-tetrahydro-2H-indazole: Exhibits significant antimicrobial activity.
3-Phenyl-2-(trifluoromethyl)phenyl-4,5,6,7-tetrahydro-2H-indazole: Demonstrates high anti-inflammatory activity with minimal side effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
85796-86-7 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3-methyl-4,5,6,7-tetrahydroindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H14N2O/c1-7-9-5-3-4-6-10(9)12(11-7)8(2)13/h3-6H2,1-2H3 |
InChI Key |
VWFJGUMYBPZBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CCCC2)C(=O)C |
Origin of Product |
United States |
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